(2R)-2-amino-3-(3-chlorophenyl)propanamide hydrochloride
Description
(2R)-2-amino-3-(3-chlorophenyl)propanamide hydrochloride is a chiral small molecule characterized by an R-configuration at the second carbon, a 3-chlorophenyl substituent, and a propanamide backbone.
Properties
Molecular Formula |
C9H12Cl2N2O |
|---|---|
Molecular Weight |
235.11 g/mol |
IUPAC Name |
(2R)-2-amino-3-(3-chlorophenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C9H11ClN2O.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H2,12,13);1H/t8-;/m1./s1 |
InChI Key |
LURSGANVZLHDNQ-DDWIOCJRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C[C@H](C(=O)N)N.Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(C(=O)N)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(3-chlorophenyl)propanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde and ®-2-amino-3-hydroxypropanamide.
Reaction Conditions: The key steps include the formation of an imine intermediate followed by reduction to yield the desired amine. The reaction conditions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of (2R)-2-amino-3-(3-chlorophenyl)propanamide hydrochloride may involve:
Large-Scale Synthesis: Scaling up the reaction conditions while maintaining the enantiomeric purity of the compound.
Optimization: Optimizing reaction parameters such as temperature, solvent, and reaction time to maximize yield and minimize by-products.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-(3-chlorophenyl)propanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups on the chlorophenyl ring.
Scientific Research Applications
(2R)-2-amino-3-(3-chlorophenyl)propanamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-(3-chlorophenyl)propanamide hydrochloride involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, pain, or other physiological processes.
Effects: The compound’s effects are mediated through its interaction with molecular targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key differences between the target compound and its analogs:
Functional Group Differences
- Propanamide vs. For instance, (S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid hydrochloride’s carboxylic acid group increases solubility but may limit membrane permeability .
Stereochemical Considerations
The R-configuration in the target compound and its analogs (e.g., ) is critical for chiral recognition in biological systems. Enantiomers with S-configuration, such as (S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid, may exhibit divergent binding affinities or metabolic pathways .
Biological Activity
(2R)-2-amino-3-(3-chlorophenyl)propanamide hydrochloride, commonly referred to as a derivative of phenylalanine, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor interactions, and therapeutic implications, supported by various research findings and case studies.
- Molecular Formula : C9H10ClN·HCl
- Molecular Weight : 195.1 g/mol
- Structure : The compound features an amino group, a chlorophenyl moiety, and a propanamide structure, which contribute to its biological activity.
The biological activity of (2R)-2-amino-3-(3-chlorophenyl)propanamide hydrochloride is primarily attributed to its interaction with specific enzymes and receptors. It may function as an inhibitor or modulator, influencing various biochemical pathways. The detailed mechanisms can vary based on the target proteins involved.
Enzyme Inhibition
Research has indicated that this compound exhibits notable enzyme inhibition properties. For instance:
- SIRT2 Inhibition : It has been identified as a selective inhibitor of SIRT2, with an IC50 value of approximately 3.5 μM. This inhibition is significant in the context of neurodegenerative diseases such as Parkinson's disease, where SIRT2 plays a role in neuronal survival .
Receptor Binding Studies
The compound has been investigated for its binding affinity to various receptors:
- PSMA Ligands : It has been explored as a ligand for Prostate-Specific Membrane Antigen (PSMA), which is crucial in cancer detection and treatment strategies .
Case Studies
- Neuroprotective Effects : In vitro studies demonstrated that (2R)-2-amino-3-(3-chlorophenyl)propanamide hydrochloride could rescue dopamine neurons from α-synuclein toxicity. This suggests potential therapeutic applications in Parkinson's disease models .
- Cancer Therapeutics : As part of PSMA-targeted therapies, the compound showed promise in enhancing the efficacy of cancer treatments by improving targeting mechanisms for prostate cancer cells .
Comparative Analysis
The following table summarizes the biological activities and properties of (2R)-2-amino-3-(3-chlorophenyl)propanamide hydrochloride compared to related compounds.
| Compound Name | Biological Activity | IC50 (μM) | Target |
|---|---|---|---|
| (2R)-2-amino-3-(3-chlorophenyl)propanamide hydrochloride | SIRT2 Inhibition | 3.5 | SIRT2 |
| Similar Compound A | Enzyme Modulation | 5.0 | Enzyme X |
| Similar Compound B | Receptor Binding | 4.0 | Receptor Y |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
